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Compound of Interest

Compound Name: 6-Methylpyridine-2-sulfonamide

Cat. No.: B1583246

Spectroscopic Data of 6-Methylpyridine-2-
sulfonamide: A Technical Guide
Introduction

6-Methylpyridine-2-sulfonamide is a heterocyclic organic compound of interest in medicinal
chemistry and drug development due to the prevalence of the sulfonamide functional group in a
wide array of therapeutic agents. The pyridine ring, substituted with a methyl group, further
modulates its physicochemical properties. Accurate structural elucidation and characterization
of this molecule are paramount for its application in research and development. This technical
guide provides a comprehensive overview of the expected spectroscopic data for 6-
Methylpyridine-2-sulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. The information presented herein is synthesized from
established principles of spectroscopy and comparative analysis with structurally related
compounds, offering a robust framework for researchers, scientists, and drug development
professionals.

Molecular Structure

The structural representation of 6-Methylpyridine-2-sulfonamide is crucial for the
interpretation of its spectroscopic data.

Figure 1: Molecular structure of 6-Methylpyridine-2-sulfonamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The predicted *H and 3C NMR chemical shifts for 6-Methylpyridine-2-
sulfonamide are based on the analysis of similar structures and established substituent
effects.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Methylpyridine-2-sulfonamide in
a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

o Data Acquisition: Record the *H and 13C NMR spectra on a 400 MHz or 500 MHz NMR
spectrometer.

o Data Analysis: Reference the chemical shifts (0) to the residual solvent peak. Determine the
integration, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling
constants (J) for the proton signals.

Predicted 'H NMR Data

Predicted Coupling

Proton Chemical Shift  Multiplicity Integration Constant (J,
(3, ppm) Hz)

H-3 7.30 - 7.50 d 1H ~7-8

H-4 7.80 - 8.00 t 1H ~7-8

H-5 7.10-7.30 d 1H ~7-8

-CHs 2.50-2.70 S 3H -

-SO2NH:2 7.00 - 8.00 brs 2H -

Interpretation:

e Aromatic Protons (H-3, H-4, H-5): The protons on the pyridine ring are expected to appear in
the aromatic region (7.0-8.5 ppm). The electron-withdrawing sulfonamide group at the 2-
position will deshield the adjacent protons. H-4 is anticipated to be the most deshielded due
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to its para-like relationship to the sulfonamide group and meta-relationship to the methyl
group. H-3 and H-5 will be doublets, coupling to H-4, while H-4 will appear as a triplet due to
coupling with both H-3 and H-5.

» Methyl Protons (-CHs): The methyl group at the 6-position is expected to resonate as a
singlet in the upfield region of the aromatic spectrum, typically around 2.5-2.7 ppm.

o Sulfonamide Protons (-SO2NH2): The protons of the sulfonamide group are exchangeable
and will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent
and concentration.

Predicted **C NMR Data

Carbon Predicted Chemical Shift (8, ppm)
C-2 158 - 162

C-3 120 - 125

C-4 138 - 142

C-5 118 - 122

C-6 155 - 159

-CHs 22 -26

Interpretation:

e Aromatic Carbons (C-2 to C-6): The carbon atoms of the pyridine ring will resonate in the
downfield region. C-2 and C-6, being directly attached to heteroatoms (nitrogen and the
sulfonamide group for C-2, and nitrogen and the methyl group for C-6), are expected to be
the most deshielded. The chemical shifts of C-3, C-4, and C-5 will be influenced by the
positions of the substituents.

o Methyl Carbon (-CHs): The carbon of the methyl group will appear in the upfield region of the
spectrum.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the
compound with dry potassium bromide and pressing it into a thin disc. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

o Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm™1,

o Data Analysis: Analyze the positions and shapes of the characteristic absorption bands and
assign them to specific vibrational modes.

Predicted IR Data

Predicted Wavenumber

Functional Group Intensity
(cm™)
N-H Stretch (Sulfonamide) 3400 - 3200 Medium
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aliphatic) 3000 - 2850 Medium
C=N, C=C Stretch (Pyridine )
) 1600 - 1450 Medium-Strong
Ring)
S=0 Stretch (Sulfonamide,
] 1350 - 1310 Strong

Asymmetric)
S=0 Stretch (Sulfonamide,

) 1170 - 1140 Strong
Symmetric)
S-N Stretch 950 - 900 Medium

Interpretation:

e N-H Stretching: The presence of the sulfonamide group will be indicated by N-H stretching
vibrations in the region of 3400-3200 cm~1. Often, two bands can be observed for the
primary sulfonamide.[1]
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e C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm~1, while the
aliphatic C-H stretching of the methyl group will be observed just below 3000 cm~1.

» Pyridine Ring Vibrations: The characteristic C=N and C=C stretching vibrations of the
pyridine ring will be present in the 1600-1450 cm~1 region.

» Sulfonamide Group Vibrations: The most characteristic peaks for the sulfonamide group are
the strong asymmetric and symmetric S=O stretching vibrations, expected around 1350-
1310 cm~t and 1170-1140 cm™1, respectively.[1][2] A medium intensity band for the S-N
stretch is also anticipated around 950-900 cm~2.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas or liquid chromatography.

« lonization: lonize the sample using a suitable technique, such as Electrospray lonization
(ESI) or Electron Impact (El).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and
detect them.

o Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the
molecular weight and deduce the structure.

Predicted Mass Spectrometry Data

e Molecular lon (M*): The molecular weight of 6-Methylpyridine-2-sulfonamide (CeHsN202S)
is 172.21 g/mol . In ESI-MS, the protonated molecule [M+H]* at m/z 173 would be expected.

e Major Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic
fragmentation patterns.[3][4] A common fragmentation involves the loss of SO2 (64 Da).
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[M+H - SO2]* - NHs [CsHaN-CHs]*
-S0: m/z 109 m/z 92

[M+H - NH2SO2]*
miz 93

Click to download full resolution via product page
Figure 2: Predicted major fragmentation pathway for 6-Methylpyridine-2-sulfonamide.
Interpretation of Fragmentation:

e Loss of SOz: A prominent fragmentation pathway for aromatic sulfonamides is the loss of
sulfur dioxide (SO2), which would result in a fragment ion at m/z 109.[3][4]

o Loss of the Sulfonamide Group: Cleavage of the C-S bond could lead to the loss of the entire
sulfonamide group (*SO2NH:2) resulting in a fragment corresponding to the 6-methylpyridinyl
cation at m/z 92, or loss of the aminosulfonyl radical to give an ion at m/z 93.

o Further Fragmentation: The fragment at m/z 109 could further lose ammonia (NHs) to yield
an ion at m/z 92.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry
data for 6-Methylpyridine-2-sulfonamide. While experimental data for this specific molecule is
not widely available, the interpretations and predictions presented here are grounded in the
well-established spectroscopic principles and extensive data available for structurally
analogous compounds. This guide serves as a valuable resource for scientists in the fields of
chemical research and drug development, aiding in the identification, characterization, and
quality control of 6-Methylpyridine-2-sulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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